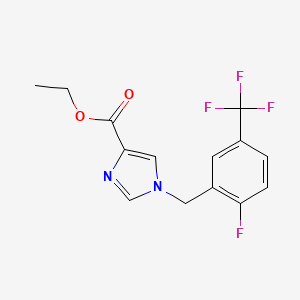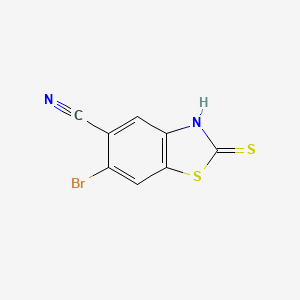
6-Bromo-5-cyano-2-mercaptobenzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5-cyano-2-mercaptobenzothiazole is a chemical compound with the molecular formula C8H3BrN2S2 and a molecular weight of 271.16 . It is a compound of interest in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of 6-Bromo-5-cyano-2-mercaptobenzothiazole consists of a benzothiazole core with bromo, cyano, and mercapto substituents . The InChI code for this compound is 1S/C8H3BrN2S2/c9-5-2-7-6 (1-4 (5)3-10)11-8 (12)13-7/h1-2H, (H,11,12) .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Derivatives
MBT and its derivatives, including those with halogen substitutions, are often synthesized and characterized for their potential use in various fields, such as materials science and pharmaceuticals. For instance, studies on the synthesis and characterization of thiourea and mercaptobenzothiazole derivatives highlight the importance of these compounds in developing anti-thyroid drugs and understanding their action mechanisms (Antoniadis et al., 2003)[https://consensus.app/papers/synthesis-characterization-ptui2-antoniadis/5f5594ac09fa5296acfd79a9ef04d93e/?utm_source=chatgpt]. This research area could be relevant for exploring the synthesis routes and characterization of 6-Bromo-5-cyano-2-mercaptobenzothiazole.
Antimicrobial and Antifouling Properties
The antimicrobial activity of MBT derivatives is well-documented, with studies demonstrating their effectiveness as biocides when immobilized in materials like layered double hydroxides (Kuznetsova et al., 2017)[https://consensus.app/papers/activity-2‐mercaptobenzothiazole-released-kuznetsova/240d02c72a6a55ae9206641083d9844e/?utm_source=chatgpt]. Such properties suggest potential applications of 6-Bromo-5-cyano-2-mercaptobenzothiazole in developing antifouling and antimicrobial coatings, especially in environmentally friendly formulations.
Corrosion Inhibition
MBT and its derivatives have been recognized as effective corrosion inhibitors for metals, including copper, in various environments (Finšgar & Merl, 2014)[https://consensus.app/papers/longterm-immersion-study-2mercaptobenzothiazole-copper-finšgar/7f683868c44652bebd34ed0347494363/?utm_source=chatgpt]. The structural modification of MBT, such as bromo and cyano substitutions, could influence its interaction with metal surfaces, potentially offering enhanced protection against corrosion.
Biological Activities and Drug Development
The broad spectrum of biological activities associated with MBT derivatives, including antimicrobial, antifungal, and anticancer properties, highlights their potential as pharmacological agents (Azam & Suresh, 2012)[https://consensus.app/papers/activities-2mercaptobenzothiazole-derivatives-review-azam/ea4e3dad0a815dc29fc61fef53a9299e/?utm_source=chatgpt]. Research into 6-Bromo-5-cyano-2-mercaptobenzothiazole could explore its utility in drug development, especially for targeting specific diseases based on the biological activities of its structural analogs.
Environmental and Industrial Applications
The utility of MBT derivatives in environmental and industrial applications, such as fungicides, insecticides, and vulcanization catalysts, is well-established (Dalal et al., 2005)[https://consensus.app/papers/synthesis-2mercaptobenzothiazole-dalal/b0aba9c7ef6e58c29c93da50ac49d5f7/?utm_source=chatgpt]. Exploring the applications of 6-Bromo-5-cyano-2-mercaptobenzothiazole in these areas could lead to the development of new materials and chemicals with improved performance and environmental sustainability.
Propiedades
IUPAC Name |
6-bromo-2-sulfanylidene-3H-1,3-benzothiazole-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2S2/c9-5-2-7-6(1-4(5)3-10)11-8(12)13-7/h1-2H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRUSVYIVKWKOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1NC(=S)S2)Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682076 |
Source


|
| Record name | 6-Bromo-2-sulfanylidene-2,3-dihydro-1,3-benzothiazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-cyano-2-mercaptobenzothiazole | |
CAS RN |
1242336-64-6 |
Source


|
| Record name | 6-Bromo-2-sulfanylidene-2,3-dihydro-1,3-benzothiazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B577598.png)
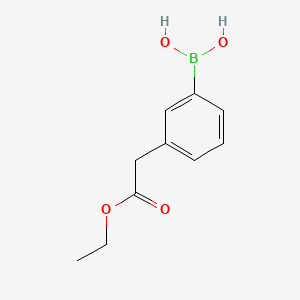
![2,6-Diazaspiro[3.4]octan-7-one](/img/structure/B577600.png)
![5-Chloro-[2,3'-bipyridin]-5'-amine](/img/structure/B577602.png)
![Tert-butyl 4-((4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B577603.png)

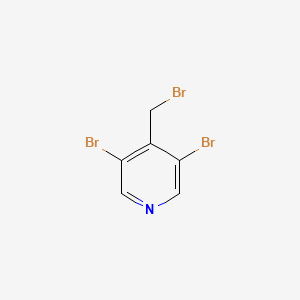
![Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B577608.png)
![Imidazo[1,2-A]pyrazine-6-carbonitrile](/img/structure/B577610.png)
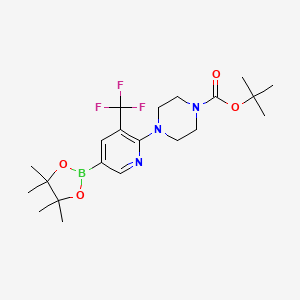
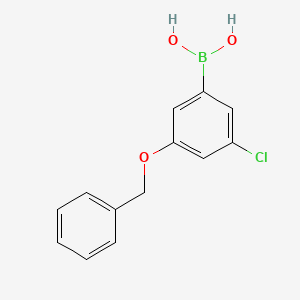
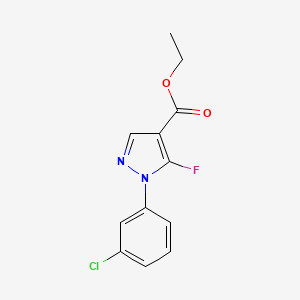
![2-Chloro-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B577617.png)
